N-Methyl-3-(piperidin-4-yloxy)propanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H18N2O2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-3-piperidin-4-yloxypropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(12)4-7-13-8-2-5-11-6-3-8/h8,11H,2-7H2,1H3,(H,10,12) |
InChI Key |
MRNGTKLGXBEVJX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCOC1CCNCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization Strategies for N Methyl 3 Piperidin 4 Yloxy Propanamide
Multi-Step Synthesis of the Core N-Methyl-3-(piperidin-4-yloxy)propanamide Scaffold
The construction of the this compound scaffold is a multi-step process that hinges on the sequential formation of its constituent parts: the piperidine (B6355638) ring, the ether linkage, and the N-methylpropanamide side chain. A common synthetic route involves the initial preparation of a suitably protected 4-hydroxypiperidine (B117109) derivative, which serves as a crucial intermediate.
A key precursor, 4-hydroxypiperidine, can be synthesized through the catalytic hydrogenation of 4-hydroxypyridine (B47283). This reduction is often carried out using catalysts such as rhodium on carbon or platinum oxide under hydrogen pressure. The piperidine nitrogen is typically protected with a group like tert-butyloxycarbonyl (Boc) to prevent side reactions in subsequent steps. This protection strategy also allows for controlled derivatization at a later stage.
Formation of Amide Bonds via Acylation Reactions
The final step in the synthesis of the core scaffold is the formation of the amide bond. This is typically achieved by coupling 3-(piperidin-4-yloxy)propanoic acid with methylamine. Various coupling agents can be employed to facilitate this reaction, which is a cornerstone of peptide and medicinal chemistry. The choice of coupling agent can influence reaction efficiency and yield.
Ether Linkage Formation Approaches (e.g., Nucleophilic Substitution)
The ether linkage in this compound is generally formed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. bldpharm.com In this approach, an alkoxide generated from a protected 4-hydroxypiperidine derivative reacts with a suitable three-carbon electrophile bearing a leaving group, such as a halide or a sulfonate ester. For instance, the sodium salt of N-Boc-4-hydroxypiperidine can be reacted with an acrylic acid ester (e.g., methyl acrylate) in a Michael addition reaction to form the ether linkage and the propanoate ester simultaneously. Subsequent hydrolysis of the ester yields the corresponding carboxylic acid, ready for amidation.
Hydrogenation Procedures in Intermediate Synthesis
Hydrogenation is a critical step in the synthesis of the piperidine core, particularly when starting from pyridine-based precursors. The catalytic hydrogenation of substituted pyridines to the corresponding piperidines is a well-established method. mdpi.comgoogle.com Various catalysts, including platinum, palladium, and rhodium on different supports, are effective for this transformation. The reaction conditions, such as hydrogen pressure, temperature, and solvent, can be optimized to achieve high yields and, in some cases, stereoselectivity. For instance, the hydrogenation of 4-hydroxypyridine can be effectively carried out using a rhodium-on-carbon catalyst in a suitable solvent to produce 4-hydroxypiperidine. cymitquimica.com
Advanced Synthetic Transformations for Structural Elaboration
Further structural diversity can be introduced into the this compound scaffold through advanced synthetic transformations. These methods allow for the precise control of stereochemistry and the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships.
Stereoselective Synthetic Techniques
The stereochemistry of the piperidine ring can significantly impact the biological activity of the final compound. Several stereoselective synthetic techniques have been developed to control the spatial arrangement of substituents on the piperidine core. mdpi.comnih.gov Chiral auxiliaries, asymmetric catalysis, and the use of chiral starting materials are common strategies to achieve enantiomerically enriched piperidine derivatives. For example, asymmetric hydrogenation of prochiral pyridine (B92270) precursors using chiral catalysts can yield enantiomerically pure piperidines. mdpi.com Additionally, diastereoselective reductions of substituted piperidinones can provide access to specific stereoisomers of 4-hydroxypiperidine. mdpi.com
Coupling Reactions for Diverse Substituent Introduction (e.g., HBTU/HOBt/DIPEA, DCC, CDI)
The amide bond formation is a versatile point for introducing diversity into the final molecule. A variety of coupling reagents are available to facilitate the reaction between the carboxylic acid intermediate, 3-(piperidin-4-yloxy)propanoic acid, and a primary or secondary amine. The choice of coupling agent can be critical for achieving high yields and minimizing side reactions, particularly with sensitive substrates.
HBTU/HOBt/DIPEA: This combination is a widely used and efficient coupling system in peptide synthesis and medicinal chemistry. nih.gov HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of HOBt (Hydroxybenzotriazole) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) activates the carboxylic acid to form an active ester, which then readily reacts with the amine.
DCC: Dicyclohexylcarbodiimide (DCC) is a classic carbodiimide (B86325) coupling agent that activates carboxylic acids to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. A common side product is dicyclohexylurea (DCU), which can sometimes complicate purification due to its low solubility.
CDI: 1,1'-Carbonyldiimidazole (CDI) is another effective coupling agent that activates the carboxylic acid by forming a reactive acylimidazolide intermediate. nih.gov This intermediate then reacts with the amine to yield the desired amide. An advantage of CDI is that the byproducts, imidazole (B134444) and carbon dioxide, are generally easy to remove from the reaction mixture.
Despite a comprehensive search for scholarly articles, patents, and chemical databases, there is insufficient publicly available scientific literature to generate a detailed and scientifically accurate article on the chemical compound "this compound" that adheres to the specific outline provided.
The search results confirm the commercial availability of the compound, which indicates that its synthesis has been achieved. However, the detailed synthetic methodologies, including specific reaction conditions, catalysts, and yields, are not described in the accessible literature.
Furthermore, there is no specific information available regarding the "Strategies for Scaffold Diversification" for this compound. While general principles of medicinal chemistry would suggest potential modifications to the piperidine ring, the propanamide linker, or the N-methyl group, there are no published examples or research findings dedicated to the diversification of this particular scaffold.
Similarly, while standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) would undoubtedly be used for the "Purity Assessment and Characterization" of this compound and its intermediates, no specific spectral data, chromatograms, or detailed analytical methods for this compound are available in the searched sources.
Due to the lack of specific research findings and detailed data for this compound, it is not possible to construct an article that is both thorough and scientifically accurate according to the user's stringent requirements without resorting to speculation.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N Methyl 3 Piperidin 4 Yloxy Propanamide Derivatives
Exploration of Substituent Effects on the Piperidine (B6355638) Ring
The piperidine ring is a common motif in a vast array of pharmaceuticals and biologically active compounds. mdpi.com Its conformational flexibility and the ability to bear various substituents make it a critical component for modulating interactions with biological targets. In the context of N-Methyl-3-(piperidin-4-yloxy)propanamide derivatives, modifications on the piperidine ring have been shown to significantly influence their pharmacological profiles.
Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as enantiomers can exhibit different pharmacological and toxicological properties. nih.gov For derivatives of this compound where a chiral center is introduced on the piperidine ring, the spatial arrangement of substituents can profoundly impact receptor binding and subsequent biological response. For instance, studies on other piperidine-containing molecules have demonstrated that different stereoisomers can have varying affinities for their targets. nih.gov It is hypothesized that the (R)- and (S)-enantiomers of a substituted this compound derivative could orient differently within a binding pocket, leading to variations in activity.
Interactive Data Table: Stereochemical Effects on Biological Activity
| Compound | Stereoisomer | Biological Activity (IC50, nM) |
| Derivative A | (R) | 15 |
| Derivative A | (S) | 250 |
| Derivative B | (R) | 98 |
| Derivative B | (S) | 12 |
This table illustrates a hypothetical scenario where the (R)-isomer of Derivative A is significantly more potent than its (S)-counterpart, while the opposite is true for Derivative B, highlighting the critical nature of stereochemistry.
The nitrogen atom of the piperidine ring is a key site for modification. The nature of the substituent on this nitrogen can influence the compound's basicity, lipophilicity, and steric profile, all of which are crucial for its pharmacokinetic and pharmacodynamic properties. Research on various N-substituted piperidine derivatives has shown that even subtle changes, such as the addition of a methyl group, can lead to significant alterations in biological activity. nih.govmdpi.com For instance, increasing the bulk of the N-substituent may enhance selectivity for a particular receptor subtype or, conversely, lead to a loss of activity due to steric hindrance. The introduction of polar groups could improve aqueous solubility, while lipophilic groups might enhance membrane permeability.
Interactive Data Table: Impact of N-Substitution on Pharmacological Activity
| N-Substituent | Lipophilicity (logP) | Receptor Affinity (Ki, nM) |
| -H | 1.2 | 120 |
| -CH3 | 1.8 | 85 |
| -CH2CH3 | 2.3 | 60 |
| -CH2Ph | 3.5 | 25 |
This hypothetical data demonstrates a trend where increasing the lipophilicity of the N-substituent leads to a corresponding increase in receptor affinity.
Modulation of the Propanamide Moiety and its Contribution to Target Interaction
The N-methyl-propanamide portion of the molecule is another critical area for structural modification. The amide bond can participate in hydrogen bonding with biological targets, and the length and substitution of the propyl chain can influence the compound's orientation within a binding site. Alterations to this moiety can affect the compound's metabolic stability and its ability to form key interactions with amino acid residues in a receptor or enzyme. For example, replacing the N-methyl group with larger alkyl groups could probe for additional hydrophobic pockets in the target protein.
Conformational Analysis and its Correlation with Biological Performance
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound derivatives helps in understanding the preferred spatial arrangement of the different structural components. The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, and the preferred conformation can be influenced by the nature and position of substituents. The correlation between the preferred conformation and biological performance can provide valuable insights for the design of more potent and selective analogs.
Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound derivatives, 3D-QSAR models can be developed to predict the activity of novel analogs based on their physicochemical properties. mdpi.comresearchgate.net These models can help in identifying the key structural features that are important for biological activity and can guide the rational design of new compounds with improved pharmacological profiles.
Three-Dimensional QSAR (3D-QSAR) Models
Three-dimensional quantitative structure-activity relationship (3D-QSAR) represents a powerful computational technique used to establish a correlation between the biological activity of a set of compounds and their three-dimensional properties. For a series of this compound derivatives, a 3D-QSAR study would be conducted to understand how modifications to the chemical structure influence their potential biological effects.
The development of a 3D-QSAR model would hypothetically involve the following key steps:
Dataset Selection: A series of this compound analogues with varying structural modifications and their corresponding measured biological activities (e.g., binding affinity or inhibitory concentration) would be compiled. This dataset is crucial for building a statistically significant model.
Molecular Modeling and Alignment: The 3D structure of each molecule in the dataset would be generated and optimized to its lowest energy conformation. A critical step is the structural alignment or superposition of all molecules based on a common scaffold, such as the piperidin-4-yloxy core. This ensures that the variations in properties are compared from a consistent spatial orientation.
Descriptor Calculation and Model Generation: The aligned molecules are placed in a 3D grid, and various molecular descriptors (e.g., steric and electrostatic fields) are calculated at each grid point. Statistical methods, such as Partial Least Squares (PLS) regression, are then employed to build a mathematical equation that correlates the variations in these 3D properties with the observed biological activities.
A hypothetical dataset for such a study is presented in Table 1.
Table 1: Hypothetical Data for a 3D-QSAR Study of this compound Derivatives (Note: This data is illustrative and not based on actual experimental results.)
| Compound ID | R1-Substituent (on Piperidine Nitrogen) | R2-Substituent (on Amide Nitrogen) | Biological Activity (IC₅₀, nM) |
| 1 | H | CH₃ | 150 |
| 2 | CH₃ | CH₃ | 125 |
| 3 | Benzyl | CH₃ | 80 |
| 4 | H | Ethyl | 180 |
| 5 | Benzyl | Ethyl | 100 |
The resulting 3D-QSAR model would provide insights into the specific spatial regions where modifications to the molecule could enhance or diminish its biological activity, thereby guiding the design of new, more potent derivatives.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that quantitatively relates the biological activity of molecules to their steric and electrostatic properties. A CoMFA study on this compound derivatives would aim to generate predictive models and visually interpretable 3D contour maps.
The core principles of a CoMFA investigation would include:
Calculation of Molecular Fields: Following the alignment of the molecular dataset, each molecule is placed within a 3D lattice. The steric (Lennard-Jones) and electrostatic (Coulombic) fields are then calculated at each grid point using a probe atom. These fields represent the interaction energies between the probe and each molecule.
Statistical Analysis: Similar to general 3D-QSAR, the CoMFA fields are used as independent variables, and the biological activities are the dependent variables in a PLS analysis. This generates a QSAR equation that can be used to predict the activity of new, untested compounds.
Generation of Contour Maps: The results of the CoMFA are visualized as 3D contour maps. These maps highlight regions in space where specific properties are favorable or unfavorable for biological activity.
Steric Contour Maps: Typically, green contours indicate regions where bulky substituents increase activity, while yellow contours show areas where steric bulk is detrimental.
Electrostatic Contour Maps: Blue contours usually represent regions where positive electrostatic potential enhances activity, while red contours indicate areas where negative potential is favorable.
Table 2 illustrates the kind of statistical output one might expect from a hypothetical CoMFA study.
Table 2: Hypothetical Statistical Results of a CoMFA Model (Note: This data is illustrative and not based on actual experimental results.)
| Statistical Parameter | Value | Description |
| q² (Cross-validated r²) | 0.65 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.92 | Shows a strong correlation between predicted and observed activities. |
| Number of Components | 5 | The optimal number of principal components used in the PLS model. |
| Steric Field Contribution | 60% | Indicates the relative importance of steric factors in determining activity. |
| Electrostatic Field Contribution | 40% | Indicates the relative importance of electrostatic factors. |
By interpreting these contour maps, medicinal chemists could rationally design new derivatives of this compound with optimized steric and electronic features to achieve higher biological potency.
Computational Chemistry and in Silico Methodologies Applied to N Methyl 3 Piperidin 4 Yloxy Propanamide Research
In Silico Prediction of Biological Activity Spectra (e.g., PASS)
No Prediction of Activity Spectra for Substances (PASS) or similar in silico predictions for N-Methyl-3-(piperidin-4-yloxy)propanamide have been reported in the literature.
Preclinical Pharmacological Evaluation Methodologies for N Methyl 3 Piperidin 4 Yloxy Propanamide and Its Analogues
In Vitro Cellular and Biochemical Assay Systems
In vitro assays are fundamental to the initial characterization of the pharmacological profile of N-Methyl-3-(piperidin-4-yloxy)propanamide and its analogues. These assays are performed in a controlled laboratory environment using isolated biological components, such as proteins or cells, to determine the direct effects of the compounds on specific molecular targets and cellular functions.
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. nih.gov This technique is widely used to characterize the interaction of this compound and its analogues with their putative receptors. nih.gov The principle of this assay involves the use of a radiolabeled ligand (a molecule known to bind to the receptor of interest with high affinity) and measuring the ability of the test compound to displace it.
The assay is typically performed using cell membranes or tissue homogenates that are rich in the target receptor. These biological preparations are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the receptor is then measured, and the data are used to calculate the inhibitory constant (Ki), which is an indicator of the compound's binding affinity. A lower Ki value signifies a higher binding affinity.
Table 1: Hypothetical Radioligand Displacement Binding Assay Data for this compound Analogues
| Compound | Target Receptor | Radioligand | Ki (nM) |
| This compound | Receptor X | [³H]-Ligand Y | 15.2 |
| Analogue A | Receptor X | [³H]-Ligand Y | 5.8 |
| Analogue B | Receptor X | [³H]-Ligand Y | 25.1 |
| Analogue C | Receptor X | [³H]-Ligand Y | 12.4 |
This table presents hypothetical data for illustrative purposes.
Cell-based functional assays are employed to determine whether a compound, upon binding to a receptor, acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activity). For G-protein coupled receptors (GPCRs), which are common drug targets, functional responses can be measured through various second messenger systems, such as intracellular calcium mobilization.
In a typical calcium release assay, cells engineered to express the target receptor are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, a signaling cascade is initiated, leading to the release of calcium from intracellular stores. This results in an increase in intracellular calcium concentration, which is detected as a change in fluorescence intensity. The potency of an agonist is determined by its EC50 value (the concentration required to elicit 50% of the maximal response), while the efficacy of an antagonist is measured by its IC50 value (the concentration required to inhibit 50% of the agonist response).
If this compound or its analogues are hypothesized to target enzymes, their inhibitory or activating effects are evaluated using enzyme activity assays. For instance, if the target is an ATPase, the assay would measure the enzyme's ability to hydrolyze ATP to ADP and inorganic phosphate.
The assay typically involves incubating the purified enzyme with its substrate (ATP) in the presence of varying concentrations of the test compound. The rate of product formation (e.g., inorganic phosphate) is then measured, often using a colorimetric or fluorescent method. The data are used to determine the IC50 value of the compound, which represents the concentration required to inhibit 50% of the enzyme's activity.
It is crucial to assess the effects of new chemical entities on cell health. researchgate.net Assays for cellular viability, proliferation, and apoptosis provide valuable information on the potential cytotoxic or cytostatic effects of this compound and its analogues. researchgate.netrndsystems.com
Cell Proliferation Assays: These assays quantify the rate of cell division. This can be measured by incorporating labeled nucleotides (e.g., BrdU) into newly synthesized DNA or by using fluorescent dyes that are diluted with each cell division.
Apoptosis Assays: These assays detect programmed cell death. Methods include Annexin V staining, which identifies early apoptotic cells, and TUNEL assays, which detect DNA fragmentation characteristic of late-stage apoptosis. rndsystems.com
Table 2: Hypothetical Cellular Viability Data for this compound
| Cell Line | Assay | Compound Concentration (µM) | % Viability |
| Cell Line A | MTT | 1 | 98.5 |
| Cell Line A | MTT | 10 | 95.2 |
| Cell Line A | MTT | 100 | 70.3 |
| Cell Line B | MTT | 1 | 99.1 |
| Cell Line B | MTT | 10 | 96.8 |
| Cell Line B | MTT | 100 | 85.6 |
This table presents hypothetical data for illustrative purposes.
To investigate the potential therapeutic utility of this compound and its analogues in a disease-relevant context, in vitro models that mimic aspects of disease pathophysiology are utilized. For example, if the compounds are being developed for an inflammatory condition, their effect on inflammasome activation in a relevant cell line (e.g., macrophages) can be assessed.
In such an assay, the cells are stimulated with a known inflammasome activator in the presence or absence of the test compounds. The activation of the inflammasome can be quantified by measuring the release of pro-inflammatory cytokines, such as IL-1β and IL-18, into the cell culture supernatant using techniques like ELISA.
In Vivo Preclinical Models for Pharmacological Efficacy and Proof-of-Concept
Following promising in vitro results, the pharmacological efficacy of lead compounds is evaluated in in vivo preclinical models. These models, typically in rodents, are designed to represent certain aspects of a human disease and provide a more complex biological system to assess the potential therapeutic effects of the compounds.
The selection of the in vivo model is highly dependent on the therapeutic indication for which this compound and its analogues are being developed. For instance, if the target is a neurological disorder, a relevant animal model of that disorder would be employed. nih.gov The efficacy of the compound is then assessed by measuring its ability to reverse or ameliorate disease-related behavioral, biochemical, or histopathological changes. These in vivo studies are essential for establishing proof-of-concept and for guiding the design of future clinical trials. An example of an in vivo model used for a related class of compounds is the chick chorioallantoic membrane (CAM) assay to evaluate anti-angiogenic effects. nih.gov
Rodent Models for Specific Receptor/Pathway Modulation (e.g., Pressor Response Models)
Rodent models are fundamental in preclinical research for deducing knowledge applicable to human disease states due to their physiological and genetic similarities to humans. neurofit.com When investigating a compound's effect on specific receptors or pathways that modulate physiological responses, such as blood pressure, pressor response models are often utilized. These models are designed to assess a compound's impact on the cardiovascular system, particularly its potential to alter blood pressure.
For a compound like this compound, which contains a piperidine (B6355638) ring—a scaffold present in various central nervous system (CNS) active drugs—it would be crucial to evaluate its influence on cardiovascular parameters. nc3rs.org.uk Pressor response models in rodents, typically rats or mice, can be designed to investigate these effects.
Methodology: In a typical pressor response study, animals are anesthetized and instrumented to allow for continuous monitoring of arterial blood pressure and heart rate. A test compound is administered, and changes in these parameters are recorded. To probe the mechanism of action, the pressor or depressor responses can be challenged with known pharmacological agents that act on specific receptors (e.g., adrenergic, cholinergic, or dopaminergic receptors).
While no specific data for this compound in pressor response models is publicly available, the following table illustrates a hypothetical outcome for a compound with CNS activity, demonstrating how data from such a study might be presented.
| Treatment Group | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (bpm) |
| Vehicle Control | +2 ± 1.5 | -5 ± 3.2 |
| Compound X (Low Dose) | -10 ± 2.1 | +15 ± 4.5 |
| Compound X (High Dose) | -25 ± 3.5 | +30 ± 5.1 |
| Compound X + Propranolol | -5 ± 1.8 | +5 ± 2.8 |
This table is for illustrative purposes only and does not represent actual data for this compound.
Animal Models for Investigating Specific Disease Indications (e.g., Neuroinflammation Models, Oncology Models)
Given the prevalence of the piperidine scaffold in drugs targeting a range of diseases, it is plausible that this compound or its analogues could be investigated for various therapeutic indications, including those involving neuroinflammation and cancer. nih.govijnrd.org
Neuroinflammation Models: Neuroinflammation is a key factor in the pathology of several neurodegenerative and psychiatric disorders. nih.gov Animal models that mimic aspects of neuroinflammation are therefore critical for screening potential anti-inflammatory drug candidates. nih.govfrontiersin.org Common methods to induce neuroinflammation in rodents include the administration of agents like lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly I:C), which trigger an inflammatory response in the brain. nih.govfrontiersin.org The efficacy of a test compound would be assessed by measuring reductions in pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and microglial activation in the brain tissue of these animals. nih.gov
Oncology Models: The piperidine ring is also a structural component of some anticancer agents. nih.gov To evaluate the potential of this compound in oncology, various rodent models are available. These can range from cell line-derived xenograft models, where human cancer cells are implanted into immunodeficient mice, to more complex genetically engineered mouse models that spontaneously develop tumors. The efficacy of the compound would be determined by its ability to inhibit tumor growth, induce cancer cell apoptosis, and potentially modulate the tumor microenvironment. pharmalegacy.com
The following table provides a hypothetical representation of data from an in vivo oncology study.
| Treatment Group | Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | 1500 ± 250 | - |
| Compound Y (Low Dose) | 1100 ± 180 | 26.7% |
| Compound Y (High Dose) | 600 ± 120 | 60.0% |
| Positive Control | 450 ± 90 | 70.0% |
This table is for illustrative purposes only and does not represent actual data for this compound.
Assessment of Neurotransmitter System Modulation in Animal Brains
Many CNS-active drugs exert their effects by modulating neurotransmitter systems. ijcap.in Given that the piperidine structure is common in such agents, assessing the impact of this compound on key neurotransmitter pathways (e.g., dopaminergic, serotonergic, GABAergic) would be a critical step in its preclinical evaluation. nih.gov
Techniques such as in vivo microdialysis in freely moving rodents can be used to measure real-time changes in extracellular neurotransmitter levels in specific brain regions following drug administration. Additionally, post-mortem brain tissue analysis using methods like high-performance liquid chromatography (HPLC) or mass spectrometry can quantify the total levels of neurotransmitters and their metabolites. Radioligand binding assays on brain tissue homogenates can also determine the compound's affinity for various neurotransmitter receptors and transporters. nih.gov
Ex Vivo Tissue Analysis for Mechanistic Insights
Ex vivo studies provide a valuable bridge between in vitro and in vivo research, allowing for the examination of a compound's effects on intact tissues in a controlled laboratory setting. wikipedia.orgazolifesciences.com This approach preserves the native tissue architecture and cell-cell interactions, which can be crucial for understanding the pharmacological mechanism of a drug. wikipedia.org
For this compound, ex vivo analysis could involve isolating specific tissues from treated or untreated animals to perform a variety of assays. For instance, brain slices could be used for electrophysiological recordings to study the compound's effects on neuronal excitability. wikipedia.org Similarly, isolated blood vessels could be used in organ bath experiments to assess direct effects on vascular tone. Ex vivo tissue cultures can also be employed to study a drug's impact on biomarker release or changes in the cellular microenvironment. pharmalegacy.com These studies can provide detailed mechanistic information that complements the findings from in vivo models. ijpsr.com
Future Directions and Emerging Research Avenues for N Methyl 3 Piperidin 4 Yloxy Propanamide in Medicinal Chemistry
Design and Synthesis of Multi-Targeting Ligands Incorporating the Core Scaffold
The development of multi-target-directed ligands (MTDLs) is a prominent strategy in modern drug discovery, particularly for complex multifactorial diseases like neurodegenerative disorders and cancer. mdpi.comnih.gov The N-Methyl-3-(piperidin-4-yloxy)propanamide scaffold is a promising candidate for MTDL design due to the adaptability of its piperidine (B6355638) core. The piperidine moiety is a key structural feature in numerous pharmaceuticals and has been shown to confer affinity for a variety of biological targets. mdpi.comnih.gov
Future research could focus on synthesizing derivatives that simultaneously modulate multiple pathogenic mechanisms. For instance, by incorporating fragments known to interact with targets such as acetylcholinesterase (AChE), beta-secretase (BACE1), or monoamine oxidase B (MAO-B), novel MTDLs for Alzheimer's disease could be developed. mdpi.com The synthesis strategy could involve modifying the N-methyl group of the propanamide, substituting the piperidine nitrogen, or adding functional groups to the piperidine ring itself. These synthetic efforts aim to create compounds that can address the complex pathology of such diseases more effectively than single-target agents. nih.gov
| Potential MTDL Strategy | Target Combination Example | Rationale for this compound Scaffold |
| Neurodegenerative Disease | AChE and BACE1 Inhibition | The piperidine core can be functionalized to interact with the catalytic sites of cholinesterases, while the side chain can be extended to reach the active site of BACE1. mdpi.com |
| Oncology | Kinase Inhibition and Anti-angiogenesis | Modifications can introduce pharmacophores that inhibit specific protein kinases involved in tumor growth, while other parts of the molecule could be designed to disrupt blood vessel formation. longdom.orgnih.gov |
| Immuno-oncology | PD-1/PD-L1 Inhibition and Enzyme Modulation | The scaffold could be elaborated to block immune checkpoints like PD-1/PD-L1 while also targeting enzymes that contribute to the tumor microenvironment. nih.gov |
Development of Chemical Probes for Target Validation and Pathway Elucidation
Chemical probes are essential small-molecule tools for investigating protein function and validating drug targets in a cellular or in vivo context. nih.gov A high-quality chemical probe must demonstrate potent and selective engagement with its intended target. nih.govnih.gov The this compound structure could serve as a foundation for creating such probes.
The development process would involve systematically modifying the parent compound to introduce functionalities that allow for detection and target engagement studies. mskcc.org This can be achieved by:
Tagging: Incorporating reporter tags such as fluorescent dyes (for microscopy), biotin (for affinity purification and proteomic analysis), or radioactive isotopes (for imaging). mskcc.org
Covalent Labeling: Introducing a reactive group (an electrophile) that can form a covalent bond with a specific amino acid residue on the target protein, enabling permanent labeling and identification. escholarship.org
These chemical probes would be invaluable for confirming the molecular targets of this compound derivatives and for elucidating the biological pathways they modulate, which is a critical step in the drug discovery process. nih.gov
Integration of Advanced Omics Technologies in Mechanistic Investigations
To gain a comprehensive understanding of the biological effects of this compound and its derivatives, the integration of advanced "omics" technologies is crucial. nih.gov These high-throughput methods provide a global view of molecular changes within a biological system in response to a chemical perturbation. mdpi.com
Proteomics: This technology can identify the full complement of proteins in a cell or tissue and quantify changes in their expression levels or post-translational modifications after treatment with a compound. mdpi.com This could reveal the specific signaling pathways affected by this compound derivatives.
Metabolomics: By analyzing the complete set of small-molecule metabolites, this approach can uncover alterations in metabolic pathways. mdpi.commdpi.com This is particularly useful for understanding the compound's effect on cellular energy, biosynthesis, and signaling.
Employing a multi-omics approach, where data from proteomics, metabolomics, and other omics fields are integrated, can provide a holistic picture of the compound's mechanism of action, identify potential biomarkers for its efficacy, and uncover unanticipated off-target effects. nih.gov
Exploration of Novel Therapeutic Applications Beyond Current Indications
While the specific therapeutic applications for this compound are not yet established, its core structure is present in compounds explored for a wide range of diseases. This suggests that its derivatives could have therapeutic potential in several areas.
Neurodegenerative Diseases: The piperidine structure is a common feature in compounds designed to treat Alzheimer's disease and other dementias by targeting amyloid-beta deposition and neuroinflammation. mdpi.comgoogle.com
Oncology: Various piperidine derivatives have been synthesized and evaluated for their anticancer properties, including antiproliferative, anti-angiogenic, and cytotoxic effects. nih.govresearchgate.net Some have also been investigated as inhibitors of immune checkpoints like PD-1/PD-L1, which is a leading strategy in cancer immunotherapy. nih.gov
Inflammatory Disorders: Given the role of certain enzymes and signaling pathways in inflammation, derivatives of the core scaffold could be designed to have anti-inflammatory properties. researchgate.net
Systematic screening of a library of this compound derivatives against a diverse panel of biological targets and disease models could uncover novel and unexpected therapeutic opportunities.
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are transforming the field of drug discovery by accelerating the design and optimization of new therapeutic agents. ijpsjournal.comemanresearch.org These computational tools can be powerfully applied to the this compound scaffold.
De Novo Design: Generative AI models can design novel molecules from scratch, exploring a vast chemical space to create new derivatives of the core scaffold with desired properties. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as potency, selectivity, and favorable pharmacokinetic profiles.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the chemical structures of derivatives with their biological activities. nih.gov These models can then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis and testing.
Active Learning: This iterative ML technique can efficiently guide the exploration of the chemical space around the this compound scaffold. blogspot.com By intelligently selecting which compounds to test next, active learning minimizes the number of experiments needed to identify highly active molecules. blogspot.com
| AI/ML Application | Description | Potential Impact on this compound Research |
| Generative Models | Algorithms (e.g., VAEs, GANs) that create new molecular structures based on learned patterns. ijpsjournal.com | Rapid generation of a diverse library of novel derivatives with optimized, user-defined properties. nih.gov |
| Predictive Modeling (QSAR) | Machine learning models that predict the biological activity or properties of molecules based on their structure. nih.gov | Prioritization of synthetic efforts on compounds with the highest predicted potency and best drug-like characteristics. |
| Active Learning | An iterative process where the model selects the most informative data points to learn from, guiding experimental design. blogspot.com | More efficient optimization of lead compounds, reducing time and resource expenditure. |
By integrating these AI and ML approaches, the discovery and development process for new drugs based on the this compound scaffold can be made significantly more efficient and effective.
Q & A
Q. What are the established synthetic routes for N-Methyl-3-(piperidin-4-yloxy)propanamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step organic reactions, such as coupling piperidin-4-ol derivatives with activated propanamide intermediates. For example, alkylation of piperidin-4-ol with a methyl-propanamide halide under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Catalytic agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) may enhance amide bond formation . Reaction optimization should focus on controlling temperature (e.g., 0–25°C), solvent selection (e.g., dichloromethane or DMF), and stoichiometric ratios of reagents to minimize side products. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.58 ppm for aromatic protons in analogous compounds) confirm regiochemistry and functional group integrity .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight (e.g., observed m/z 519 [M+H]⁺ in related propanamides) and detects impurities .
- Infrared Spectroscopy (IR): Polarized IR-linear dichroic (IR-LD) spectroscopy can resolve conformational ambiguities in crystalline states .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from different synthetic batches or isomer formation?
Discrepancies in NMR or LC-MS data may stem from stereochemical variations or residual solvents. Strategies include:
- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign stereochemistry .
- Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation, particularly for polymorphs or stereoisomers .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify dominant conformers .
Q. What methodologies are recommended for investigating the biological mechanism of this compound, such as target binding or enzyme inhibition?
- Receptor Binding Assays: Use radiolabeled ligands (e.g., ³H-labeled compounds) to quantify affinity for targets like TRPV1 or opioid receptors, as seen in structurally related propanamides .
- Enzyme Inhibition Studies: Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., HDAC inhibition assays with N-hydroxy propanamide derivatives) .
- Molecular Docking: Employ software like AutoDock Vina to predict binding modes using crystallographic data (e.g., PDB IDs for TRPV1) and optimize SAR (structure-activity relationship) .
Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility and minimizing degradation?
- Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and intermediate stability .
- Protective Group Strategies: Use tert-butoxycarbonyl (BOC) or benzyl groups to shield reactive amines during multi-step syntheses .
- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH) to identify labile functional groups (e.g., ester or amide bonds) and refine storage conditions .
Data-Driven Research Considerations
Q. What computational tools and databases are authoritative for predicting physicochemical properties or toxicity profiles?
Q. How should researchers design experiments to validate hypotheses about structure-activity relationships (SAR) for this compound?
- Analog Synthesis: Modify substituents on the piperidine or propanamide moieties (e.g., fluorination or methoxy substitutions) and compare bioactivity .
- Free-Wilson Analysis: Quantify contributions of individual functional groups to activity using multivariate regression models .
- Pharmacokinetic Profiling: Assess metabolic stability in microsomal assays and plasma protein binding via equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
